molecular formula C18H12N4O2S B293716 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293716
M. Wt: 348.4 g/mol
InChI Key: UTHHKDWYXVTBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BFTT, is a synthetic compound that has gained attention due to its potential applications in scientific research. BFTT belongs to the class of triazolo-thiadiazole compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by inhibiting enzymes involved in cell proliferation and inflammation. 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit antitubercular activity, inhibiting the growth of Mycobacterium tuberculosis. In addition, 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also stable under a variety of conditions, making it easy to handle and store. However, 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has not been extensively studied in animal models, which limits its potential applications in preclinical research.

Future Directions

There are several future directions for research on 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could focus on further elucidating the mechanism of action of 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This could involve studying the effects of 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on specific enzymes and pathways involved in cell proliferation and inflammation. Another area of research could focus on studying the effects of 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in animal models, particularly in models of cancer and inflammation. Finally, future research could focus on developing derivatives of 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved efficacy and bioavailability.

Synthesis Methods

The synthesis of 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-methylthiazole with 2-chloro-4-methoxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 1-benzofuran-2-carboxylic acid hydrazide in the presence of triethylamine to yield 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, antitubercular, and antimicrobial activities. 6-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.

properties

Molecular Formula

C18H12N4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4O2S/c1-23-13-8-6-11(7-9-13)16-19-20-18-22(16)21-17(25-18)15-10-12-4-2-3-5-14(12)24-15/h2-10H,1H3

InChI Key

UTHHKDWYXVTBHK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5O4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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